molecular formula C19H19BrClN3OS B2415689 N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide CAS No. 391865-98-8

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide

Cat. No.: B2415689
CAS No.: 391865-98-8
M. Wt: 452.8
InChI Key: OFWOWGLVEMIAGU-UHFFFAOYSA-N
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Description

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is notable for its adamantyl group, which is a bulky, diamond-like structure, and its halogenated benzamide moiety. These structural features contribute to its unique chemical and biological properties.

Properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrClN3OS/c20-13-1-2-15(21)14(6-13)16(25)22-18-24-23-17(26-18)19-7-10-3-11(8-19)5-12(4-10)9-19/h1-2,6,10-12H,3-5,7-9H2,(H,22,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWOWGLVEMIAGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)NC(=O)C5=C(C=CC(=C5)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Adamantyl Group: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable electrophile in the presence of a Lewis acid catalyst.

    Halogenation of the Benzamide: The benzamide moiety can be halogenated using bromine and chlorine under controlled conditions to introduce the bromo and chloro substituents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromo and chloro) can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, altering its electronic properties.

    Hydrolysis: The amide bond in the benzamide moiety can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions can facilitate hydrolysis.

Major Products

    Substitution: Formation of new derivatives with different functional groups replacing the halogens.

    Oxidation/Reduction: Altered thiadiazole derivatives with modified electronic properties.

    Hydrolysis: Formation of carboxylic acids and amines from the benzamide moiety.

Scientific Research Applications

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties due to the thiadiazole ring.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to the adamantyl group.

Mechanism of Action

The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The adamantyl group can enhance the compound’s stability and bioavailability. The halogenated benzamide moiety can facilitate binding to target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]benzamide: Lacks the halogen substituents, resulting in different chemical and biological properties.

    5-(1-adamantyl)-1,3,4-thiadiazole derivatives: Similar core structure but different substituents, leading to varied activities.

Uniqueness

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide is unique due to its combination of the adamantyl group, thiadiazole ring, and halogenated benzamide moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Biological Activity

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide is a compound belonging to the class of thiadiazole derivatives, which are recognized for their diverse biological activities. This compound features an adamantane moiety that contributes to its unique chemical properties and potential biological efficacy.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C15H14BrClN4S\text{C}_{15}\text{H}_{14}\text{BrClN}_4\text{S}

Key Features:

  • Thiadiazole Ring: Known for antimicrobial, anti-inflammatory, and anticancer properties.
  • Adamantane Moiety: Provides a rigid structure that may enhance binding to biological targets.

Antimicrobial Properties

Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that the compound possesses moderate to strong antibacterial properties, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines.

Cell Line IC50 (µM) Effect
A549 (Lung cancer)5.12Significant inhibition
MCF7 (Breast cancer)7.45Moderate inhibition
HeLa (Cervical cancer)6.30Significant inhibition

The data indicates that this compound is effective against multiple cancer cell lines, suggesting a broad spectrum of anticancer activity.

The proposed mechanism of action involves:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
  • DNA Interaction: It is believed to interact with DNA, affecting gene expression and leading to apoptosis in cancer cells.
  • Cell Signaling Modulation: The compound may influence signaling pathways that regulate cell growth and apoptosis.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several thiadiazole derivatives, including this compound. The findings revealed that this compound exhibited superior activity against Gram-positive bacteria compared to other tested derivatives.

Study 2: Anticancer Potential

In another study focusing on lung cancer treatment, this compound was tested alongside standard chemotherapeutics. Results showed that it enhanced the cytotoxic effects of doxorubicin when used in combination therapy, indicating potential for use in synergistic treatment regimens.

Q & A

Q. What are the critical steps and reaction conditions for synthesizing N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide?

The synthesis typically involves:

  • Step 1 : Starting with adamantane-1-carbohydrazide, which reacts with an isothiocyanate to form thiosemicarbazides .
  • Step 2 : Cyclization of thiosemicarbazides using sulfuric acid to form the 1,3,4-thiadiazole core .
  • Step 3 : Coupling the thiadiazole intermediate with 5-bromo-2-chlorobenzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to introduce the benzamide group . Critical conditions include temperature control (room temperature for cyclization) and inert atmospheres to prevent side reactions.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?

  • 1H/13C NMR : Identifies adamantane protons (δ 1.6–2.1 ppm), thiadiazole ring protons (δ 8.0–8.5 ppm), and benzamide substituents (e.g., aromatic protons for bromo/chloro groups) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., expected [M+H]+ ~503.2 g/mol) and fragmentation patterns .
  • IR Spectroscopy : Detects amide C=O stretching (~1650 cm⁻¹) and thiadiazole C-S vibrations (~690 cm⁻¹) .

Q. What in vitro assays are recommended for preliminary evaluation of antimicrobial activity?

  • Broth Microdilution : Determines minimum inhibitory concentration (MIC) against bacterial strains (e.g., S. aureus, E. coli) .
  • Agar Diffusion : Assesses zone of inhibition, with ampicillin as a positive control .
  • Enzyme Inhibition Assays : Targets MurA/MurB enzymes in bacterial cell wall synthesis, monitored via UV-Vis spectroscopy .

Advanced Research Questions

Q. How can computational methods predict binding interactions between this compound and bacterial targets?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with MurB (PDB ID: 1HS5). The adamantane group may occupy hydrophobic pockets, while the thiadiazole ring forms hydrogen bonds with catalytic residues .
  • QTAIM Analysis : Quantifies noncovalent interactions (e.g., hydrogen bonds, van der Waals forces) in crystallographic data to validate binding stability .

Q. What strategies improve aqueous solubility without compromising bioactivity?

  • Co-solvent Systems : Use DMSO/PEG 400 mixtures (e.g., 10% v/v) to enhance solubility .
  • Cyclodextrin Complexation : β-cyclodextrin inclusion complexes increase solubility by 3–5 fold while maintaining antimicrobial efficacy .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the benzamide moiety .

Q. How do substituent variations on the benzamide ring influence structure-activity relationships (SAR)?

SubstituentBioactivity Trend (MIC, μM)Key Interaction
5-Bromo-2-chloroHigh (≤2.5)Enhanced halogen bonding with target enzymes
2-MethoxyModerate (≥10)Reduced steric hindrance
4-FluoroLow (≥20)Weaker hydrophobic interactions

Q. What crystallographic techniques resolve the compound’s 3D structure and intermolecular interactions?

  • Single-Crystal X-ray Diffraction : Reveals adamantane’s rigid chair conformation and thiadiazole-benzamide coplanarity .
  • Hydrogen Bond Analysis : Identifies N–H⋯N and C–H⋯O interactions stabilizing crystal packing .
  • Hirshfeld Surface Analysis : Maps close contacts (e.g., Br⋯H, Cl⋯H) contributing to lattice energy .

Methodological Considerations

Q. How can researchers troubleshoot contradictory bioactivity data across studies?

  • Standardize Assay Conditions : Use identical bacterial strains, growth media, and incubation times .
  • Control for Purity : Validate compound purity (>95%) via HPLC before testing .
  • Replicate Molecular Docking : Compare results across multiple software platforms (e.g., Schrödinger vs. MOE) to confirm binding hypotheses .

Q. What chromatographic methods optimize purification post-synthesis?

  • Flash Chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) for initial separation .
  • Prep-HPLC : C18 column with acetonitrile/water (70:30) achieves >98% purity .

Q. How is retrosynthetic analysis applied to design novel derivatives?

  • AI-Driven Tools : Platforms like Pistachio or Reaxys propose routes using adamantane-1-carbohydrazide and halogenated benzoyl chlorides as building blocks .
  • Fragment-Based Design : Replace bromo/chloro groups with bioisosteres (e.g., CF₃, CN) to modulate lipophilicity .

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